4-Fluoro-3-methylbenzoyl chloride
Overview
Description
4-Fluoro-3-methylbenzoyl chloride: is an organic compound with the molecular formula C8H6ClFO and a molecular weight of 172.58 g/mol . It is a colorless to light yellow liquid that is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
4-Fluoro-3-methylbenzoyl chloride is a chemical compound used in medicinal compositions as an inhibitor for p38MAP kinases and/or TNF-α production . These targets play a crucial role in inflammatory responses and cell proliferation.
Biochemical Pathways
The compound’s interaction with p38MAP kinases and TNF-α suggests that it may affect pathways related to inflammation and cell proliferation . .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the changes induced by its interaction with these targets. Given its reported role as an inhibitor of p38MAP kinases and TNF-α production, it may have anti-inflammatory effects and could potentially influence cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, its reactivity as an acylating agent suggests that it might be sensitive to moisture . Therefore, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-3-methylbenzoyl chloride can be synthesized from 4-fluoro-3-methylbenzoic acid . The typical method involves refluxing 4-fluoro-3-methylbenzoic acid with thionyl chloride for about one hour . The reaction is as follows:
4-Fluoro-3-methylbenzoic acid+Thionyl chloride→4-Fluoro-3-methylbenzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is typically carried out in a controlled environment to ensure safety and efficiency. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methylbenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-fluoro-3-methylbenzoic acid.
Friedel-Crafts acylation: It can be used to introduce the 4-fluoro-3-methylbenzoyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Friedel-Crafts acylation: This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed:
Nucleophilic substitution: Products include 4-fluoro-3-methylbenzamides, esters, and thioesters.
Hydrolysis: The major product is 4-fluoro-3-methylbenzoic acid.
Friedel-Crafts acylation: The product is an aromatic ketone with the 4-fluoro-3-methylbenzoyl group attached to the aromatic ring.
Scientific Research Applications
4-Fluoro-3-methylbenzoyl chloride is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is an intermediate in the production of drugs that target specific biological pathways.
Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 4-Fluorobenzoyl chloride
- 3-Fluorobenzoyl chloride
- 4-Methylbenzoyl chloride
- 3-Methylbenzoyl chloride
Comparison: 4-Fluoro-3-methylbenzoyl chloride is unique due to the presence of both a fluorine atom and a methyl group on the benzoyl ring. This combination of substituents can influence the compound’s reactivity and the properties of the resulting products. For example, the fluorine atom can increase the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions compared to 4-methylbenzoyl chloride .
Properties
IUPAC Name |
4-fluoro-3-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-4-6(8(9)11)2-3-7(5)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFLKTDRPXYUGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379113 | |
Record name | 4-Fluoro-3-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455-84-5 | |
Record name | 4-Fluoro-3-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-methylbenzoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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